molecular formula C20H20ClNO5S B8414963 Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No.: B8414963
M. Wt: 421.9 g/mol
InChI Key: JCSQLIDJOVIORL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a model compound for drug development and pharmacological studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is unique due to its specific structural features, such as the chloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized research applications .

Properties

Molecular Formula

C20H20ClNO5S

Molecular Weight

421.9 g/mol

IUPAC Name

ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate

InChI

InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3

InChI Key

JCSQLIDJOVIORL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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